molecular formula C18H28N6OS B2629456 2-ethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide CAS No. 946364-48-3

2-ethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide

Cat. No.: B2629456
CAS No.: 946364-48-3
M. Wt: 376.52
InChI Key: LDLLKEHUHHHIIL-UHFFFAOYSA-N
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Description

2-ethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is a synthetic organic compound that belongs to a class of heterocyclic compounds known as pyrazolopyrimidines. This class is known for its wide array of biological activities and potential therapeutic applications. The compound’s unique structure, including a pyrazolopyrimidine core, a pyrrolidine ring, and a butanamide moiety, contributes to its diverse chemical reactivity and biological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide can be achieved through multi-step organic synthesis involving the formation of the pyrazolopyrimidine core, the introduction of the pyrrolidine ring, and the subsequent attachment of the butanamide group. The key steps include:

  • Formation of the pyrazolopyrimidine core: : This can be done through the cyclization of appropriate precursors under acidic or basic conditions.

  • Attachment of the pyrrolidine ring: : This step might involve nucleophilic substitution reactions where pyrrolidine is introduced.

  • Addition of the butanamide group: : Typically involves amide coupling reactions using appropriate reagents like coupling agents.

Industrial Production Methods: Industrial production might involve large-scale synthesis with optimized reaction conditions for higher yield and purity. This includes maintaining precise temperature, pH, and use of catalytic agents to speed up the reactions while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation at the methylthio group to form sulfoxides or sulfones.

  • Reduction: : Reduction can occur at the carbonyl group within the butanamide moiety.

  • Substitution: : The pyrimidine ring can undergo various substitution reactions depending on the available substituents and reaction conditions.

Common Reagents and Conditions:

  • Oxidizing agents: : Hydrogen peroxide, peracids.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Nucleophiles: : Amines, alcohols for substitution reactions.

Major Products Formed:

  • Sulfoxides and sulfones: : from oxidation reactions.

  • Alcohols or amines: : from reduction of the amide.

Scientific Research Applications

2-ethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide has garnered attention in multiple fields:

  • Chemistry: : As an intermediate in the synthesis of more complex molecules.

  • Biology and Medicine: : Potential applications as an anti-cancer, anti-inflammatory, or anti-viral agent. It could act as an enzyme inhibitor or receptor modulator.

  • Industry: : Utilized in the development of novel materials and as a catalyst in specific reactions.

Mechanism of Action

The exact mechanism of action can vary, but commonly it involves:

  • Molecular Targets: : Binding to enzymes or receptors, altering their activity.

  • Pathways Involved: : Interruption of specific biochemical pathways, inhibition of enzyme action, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

  • N-(2-(6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)pyrrolidin-1-yl)acetamide

Uniqueness: : Compared to other pyrazolopyrimidines, 2-ethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide stands out due to its distinctive ethyl-butanamide chain, enhancing its binding affinity and selectivity towards certain biological targets.

Properties

IUPAC Name

2-ethyl-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N6OS/c1-4-13(5-2)17(25)19-8-11-24-16-14(12-20-24)15(21-18(22-16)26-3)23-9-6-7-10-23/h12-13H,4-11H2,1-3H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLLKEHUHHHIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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